4-(chloromethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(chloromethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization and nucleophilic substitution reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is prepared through a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole chemistry in generating chloromethylated derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction techniques. For example, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . The crystallographic analysis provides insights into the conformation and orientation of substituents, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions. The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product, demonstrating the reactivity of the chloromethyl group in such compounds . These reactions are important for further functionalization of the pyrazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry are used to characterize these compounds . For example, the vibrational spectra and NBO analysis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas provide information about the intramolecular non-covalent interactions, which can affect the compound's stability and reactivity .
Scientific Research Applications
Application 1: Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Summary of the Application : The compound “4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
- Methods of Application or Experimental Procedures : The synthesis involves a rational and short two-step process from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
Application 2: Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Summary of the Application : The compound “6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is synthesized from 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This compound can be considered an important intermediate for the preparation of previously unknown disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
- Methods of Application or Experimental Procedures : The synthesis involves a nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Results or Outcomes : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYMVNVREOOVEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.